molecular formula C12H14O2 B14508839 Methyl 4-phenylpent-2-enoate CAS No. 64252-49-9

Methyl 4-phenylpent-2-enoate

Cat. No.: B14508839
CAS No.: 64252-49-9
M. Wt: 190.24 g/mol
InChI Key: QLBHXVMASFQECH-UHFFFAOYSA-N
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Description

Methyl 4-phenylpent-2-enoate is an organic compound with the molecular formula C12H14O2. It is an ester derived from 4-phenylpent-2-enoic acid and methanol. This compound is known for its unique structure, which includes a phenyl group attached to a pentenoate chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenylpent-2-enoate can be synthesized through several methods. One common method involves the esterification of 4-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of enolate ions. In this process, an enolate ion is generated from a ketone or ester and then reacted with an alkyl halide to introduce the desired alkyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-phenylpent-2-enoic acid or 4-phenylpentan-2-one.

    Reduction: 4-phenylpent-2-en-1-ol.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 4-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-phenylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenylpent-4-enoate: Similar structure but with different positional isomerism.

    Methyl 2-phenyl-4-pentenenoate: Another positional isomer with different chemical properties.

    Methyl 2-allyl-2-phenylacetate: Contains an allyl group instead of a pentenoate chain.

Uniqueness

Methyl 4-phenylpent-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 4-phenylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(8-9-12(13)14-2)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHXVMASFQECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10802739
Record name Methyl 4-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64252-49-9
Record name Methyl 4-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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